N-(10-Bromodecyl)phthalimide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-(10-Bromodecyl)phthalimide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
N-(10-Bromodecyl)phthalimide is a pivotal bifunctional molecule in modern organic and medicinal chemistry. Characterized by a terminal alkyl bromide and a phthalimide-protected amine, it serves as a versatile linker and synthetic intermediate. The phthalimide group offers a stable, masked primary amine, readily deprotected under specific conditions, while the bromodecyl chain provides a reactive handle for nucleophilic substitution and coupling reactions. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific literature and supplier data, to empower researchers in its effective utilization.
Core Physicochemical Profile
A foundational understanding of N-(10-Bromodecyl)phthalimide's physical and chemical properties is essential for its handling, reaction optimization, and purification. These characteristics dictate its behavior in various experimental settings.
General and Structural Properties
The compound typically presents as a white to off-white solid, a common characteristic for crystalline organic molecules of this size.[1] Its core structural and identifying information is summarized below.
| Property | Value | Reference |
| CAS Number | 24566-80-1 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₈H₂₄BrNO₂ | [2][3][4][5][6] |
| Molecular Weight | 366.29 g/mol | [2][5][6][7] |
| IUPAC Name | 2-(10-bromodecyl)isoindole-1,3-dione | [3] |
| Appearance | Crystalline powder or solid | [1] |
Thermal and Solubility Data
The thermal properties indicate a stable solid at room temperature with a relatively sharp melting point, suggesting high purity in commercial samples. Solubility is dictated by the long, nonpolar alkyl chain and the polar phthalimide group, leading to good solubility in moderately polar to nonpolar organic solvents.
| Property | Value | Reference |
| Melting Point | 58-60 °C | [4] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Slightly soluble in alcohols. Insoluble in water. |
Synthesis and Reaction Mechanism
The primary route for synthesizing N-(10-Bromodecyl)phthalimide is a variation of the Gabriel synthesis, a cornerstone reaction for the formation of primary amines from alkyl halides.[8] This method is favored for its high yields and prevention of over-alkylation.
Synthetic Workflow: The Gabriel Amine Synthesis
The synthesis involves the nucleophilic substitution of a bromide ion from 1,10-dibromodecane by the potassium salt of phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion, providing a controlled method to introduce a single nitrogen functionality.
Caption: Synthetic workflow for N-(10-Bromodecyl)phthalimide via Gabriel synthesis.
Experimental Protocol
Causality: The following protocol is a generalized procedure. The choice of a polar aprotic solvent like DMF is critical; it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion. Using an excess of 1,10-dibromodecane minimizes the formation of the bis-substituted byproduct where phthalimide reacts at both ends of the decane chain.
-
Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with potassium phthalimide (1.0 eq) and anhydrous dimethylformamide (DMF).
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Addition: Add 1,10-dibromodecane (typically 1.5-3.0 eq) to the stirred suspension.
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Heating: Heat the reaction mixture to 80-100 °C for several hours. Monitor the reaction progress by TLC, observing the consumption of potassium phthalimide.
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Workup: After cooling, pour the reaction mixture into a large volume of cold water to precipitate the crude product. The organic product is insoluble in water, while the DMF and KBr byproduct are soluble.
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Isolation & Purification: Collect the resulting solid by vacuum filtration and wash thoroughly with water. Further purification is achieved by recrystallization, typically from ethanol or an isopropanol/water mixture, to yield a pure, white crystalline solid.
Chemical Reactivity and Synthetic Applications
The utility of N-(10-Bromodecyl)phthalimide stems from its two distinct functional handles, which can be manipulated independently. This dual reactivity makes it a valuable linker for constructing more complex molecular architectures.
Phthalimide Group: A Masked Primary Amine
The phthalimide group serves as an excellent protecting group for a primary amine. It is stable to a wide range of reaction conditions but can be cleaved to liberate the free amine, most commonly via hydrazinolysis (the Ing-Manske procedure).
Caption: Deprotection of the phthalimide group via hydrazinolysis.
This deprotection is fundamental in multi-step syntheses where the newly formed amine is used for subsequent amide couplings, reductive aminations, or other nucleophilic additions.
Alkyl Bromide: A Site for Nucleophilic Substitution
The terminal bromide is a versatile electrophilic site. It readily undergoes Sₙ2 reactions with a wide variety of nucleophiles, allowing for the introduction of diverse functional groups. This capability is extensively exploited in the development of PROTACs (PROteolysis TArgeting Chimeras) and ADCs (Antibody-Drug Conjugates), where this molecule can serve as a component of the linker connecting the targeting moiety to the payload or E3 ligase binder.
Common Transformations:
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Azide Formation: Reaction with sodium azide (NaN₃) yields the corresponding azido-decylphthalimide, a precursor for "click chemistry" via the Staudinger ligation or Huisgen cycloaddition.
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Thiolation: Reaction with thiourea followed by hydrolysis, or with sodium thiomethoxide, introduces a terminal thiol group, useful for conjugation to maleimides.
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Ether Formation: Reaction with sodium alkoxides or phenoxides forms ether linkages.
Spectroscopic Characterization
Unambiguous identification and purity assessment rely on standard spectroscopic techniques. The following table summarizes the expected spectral data.
| Technique | Expected Data and Interpretation | Reference |
| ¹H NMR | Signals for phthalimide aromatic protons (~7.7-7.9 ppm), a triplet for the N-CH₂ group (~3.7 ppm), a triplet for the CH₂-Br group (~3.4 ppm), and a large multiplet for the internal methylene (-(CH₂)₈-) protons (~1.2-1.9 ppm). | [9] |
| ¹³C NMR | Signals for imide carbonyls (~168 ppm), aromatic carbons (~123, 132, 134 ppm), and multiple aliphatic carbons in the 25-40 ppm range, including the distinct CH₂-Br carbon (~34 ppm) and N-CH₂ carbon (~38 ppm). | [9] |
| FT-IR | Strong C=O stretching bands for the imide (~1770 and 1710 cm⁻¹), C-H stretching for the alkyl chain (~2850-2930 cm⁻¹), and C-N stretching (~1400 cm⁻¹). | [9][10][11] |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ appearing at m/z 365 and 367. | [9] |
Safety, Handling, and Storage
As a laboratory chemical, N-(10-Bromodecyl)phthalimide requires careful handling to minimize exposure and ensure stability.
-
Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4][12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Handling: Avoid creating dust. Ensure all sources of ignition are removed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
N-(10-Bromodecyl)phthalimide is a cornerstone reagent for synthetic chemists, particularly those working at the interface of chemistry and biology. Its robust synthesis, predictable dual reactivity, and commercial availability make it an invaluable building block for creating complex molecules with tailored functions. By understanding its fundamental properties and reactivity as detailed in this guide, researchers can confidently and effectively incorporate this versatile linker into their synthetic strategies for drug discovery and materials science.
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S. Arslan, et al. (2025). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]
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Wikipedia. Phthalimide. [Link]
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